molecular formula C18H17N3O5 B2632513 N-(5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide CAS No. 952841-54-2

N-(5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide

Cat. No. B2632513
CAS RN: 952841-54-2
M. Wt: 355.35
InChI Key: MBVXEFPVCQZQLD-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. It also contains a phenoxy group and a dimethoxyphenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole ring, phenoxy group, and dimethoxyphenyl group would contribute to its overall structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in its structure. The oxadiazole ring, for example, is known to participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .

Scientific Research Applications

Catalysis and Organic Synthesis

The study of new catalytic protocols for sustainable organic compound synthesis is of great interest. Researchers have explored the use of ionic organic solids as catalysts. For instance, 1,3-bis(carboxymethyl)imidazolium chloride has been employed as a catalyst in the Michael addition of N-heterocycles to chalcones. This methodology was applied to the preparation of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one . Despite moderate yield due to the retro-Michael reaction, both the preparation of chalcone and the triazole Michael addition to chalcone exhibit favorable green metrics .

Pharmacological Research

The compound’s structural characteristics make it an interesting candidate for pharmacological studies. Triazole derivatives, including N-(5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide , have been investigated for their biological effects. These effects include anticancer, antioxidant, anti-inflammatory, antibacterial, antifungal, anti-HIV, and antihypertensive activities. The compound’s ability to bind with target molecules through hydrogen bonding contributes to its potential bioactivity .

Fungicides, Bactericides, and Herbicides

β-Azolyl ketones, such as 3-aryl-3-triazolylpropiophenones , have been described as efficient components in formulations for controlling fungi, bacteria, and weeds. The synthesis of β-heteroarylated carbonyl compounds, including the compound , is of interest for developing effective agrochemicals .

Biginelli Reaction and Dihydropyrimidinones

The derivatives of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) , produced via the Biginelli reaction, exhibit diverse pharmacological activities. These include anticancer, antioxidant, anti-inflammatory, and antihypertensive effects. The compound’s unique structure contributes to its potential therapeutic applications .

Nitropyridine Synthesis

The compound serves as a starting material for the Cadogan reaction. In one approach, it was prepared through a microwave-assisted Suzuki–Miyaura coupling of 2-chloro-3-nitropyridine with 2,5-dimethoxyphenyl boronic acid . This synthetic pathway provides a useful route for accessing related compounds .

Aza-Michael Reaction

The aza-Michael reaction, a powerful synthetic tool, allows access to β-aminocarbonyl derivatives. These derivatives serve as valuable precursors for bioactive compounds. The reaction can be carried out without a catalyst for certain activated nucleophiles and alkenes, making it an atom-efficient protocol .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological activity. For instance, if it’s designed to be a drug, its mechanism of action would be how it interacts with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for exposure .

Future Directions

The future research directions for this compound could include further studies to understand its synthesis, properties, and potential applications. It could also involve exploring its biological activity if it’s intended to be a drug .

properties

IUPAC Name

N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5/c1-23-13-8-9-15(24-2)14(10-13)17-20-21-18(26-17)19-16(22)11-25-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBVXEFPVCQZQLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NN=C(O2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide

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